molecular formula C13H13NO2 B5613330 N-(3,4-dimethylphenyl)furan-2-carboxamide

N-(3,4-dimethylphenyl)furan-2-carboxamide

Cat. No.: B5613330
M. Wt: 215.25 g/mol
InChI Key: VEGUVCOEABXDND-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)furan-2-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)furan-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The furan ring and carboxamide group play crucial roles in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)furan-2-carboxanilide
  • N-(3,4-dimethylphenyl)furan-2-carboxylate
  • N-(3,4-dimethylphenyl)furan-2-carboxamide derivatives

Uniqueness

This compound stands out due to its unique combination of the furan ring and the 3,4-dimethylphenyl group. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-6-11(8-10(9)2)14-13(15)12-4-3-7-16-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUVCOEABXDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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